Product packaging for 4-Nitro-2,1-benzisothiazole(Cat. No.:CAS No. 24245-98-5)

4-Nitro-2,1-benzisothiazole

Cat. No.: B12641427
CAS No.: 24245-98-5
M. Wt: 180.19 g/mol
InChI Key: HWKSTSIAJNQQEZ-UHFFFAOYSA-N
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Description

Historical Development and Significance of the Benzisothiazole Ring System in Organic Chemistry

The benzisothiazole scaffold, encompassing both the 1,2- and 2,1-isomers, has been a cornerstone in the development of heterocyclic chemistry. The synthesis of the parent 2,1-benzisothiazole was a notable achievement, with early methods involving the reaction of α-substituted o-toluidines with thionyl chloride or the pyrolysis of 2-azidothioacetophenone. rsc.orgrsc.org A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid from o-ethylaniline and thionyl chloride highlighted the multifunctional utility of simple reagents in complex heterocyclic synthesis. rsc.org

The significance of the benzisothiazole ring system is largely rooted in the diverse biological activities exhibited by its derivatives. nih.gov Compounds containing this scaffold have been investigated for a wide range of potential therapeutic applications. nih.govontosight.ai The structural isomer, 1,2-benzisothiazole (B1215175), has also been extensively studied, with derivatives showing genotoxic properties, particularly when substituted with "alerting groups" like aromatic nitro functions. nih.gov The fusion of the benzene (B151609) and thiazole (B1198619) rings creates a stable aromatic system that is amenable to various chemical modifications, allowing for the generation of large libraries of compounds for biological screening. nih.govnih.gov This has made the benzisothiazole scaffold a privileged structure in medicinal chemistry.

Positional Isomerism of Nitro-Substituted Benzisothiazoles: Specific Focus on 4-Nitro-2,1-benzisothiazole in Academic Research

The introduction of a nitro group onto the benzisothiazole scaffold dramatically influences its chemical and physical properties. The position of the nitro group is critical, leading to distinct isomers with unique reactivity and potential applications. In the 2,1-benzisothiazole system, the nitro group can be located at positions 4, 5, 6, or 7.

Academic research has explored various nitro-substituted benzisothiazoles. For instance, studies have been conducted on the genotoxic properties of bz-nitro-2,1-benzisothiazoles, revealing that compounds containing an aromatic nitro group often possess such activity. nih.gov Specific isomers like 3-amino-5-nitro-2,1-benzisothiazole are commercially available and used as building blocks in further chemical synthesis. chemicalbook.combiosynth.com

This compound is a specific isomer noted in chemical literature and databases. nih.gov Its properties are defined by the electron-withdrawing nature of the nitro group at the 4-position, which impacts the electron density distribution across the heterocyclic system. While extensive dedicated studies on the 4-nitro isomer are not as prevalent as for some other isomers, its chemistry can be inferred from general principles of aromatic and heterocyclic chemistry. The synthesis of such compounds often involves the cyclization of appropriately substituted nitroarenes. nih.gov For example, the synthesis of related 2,1-benzisoxazoles can be achieved from nitroarenes and compounds with active benzylic C-H bonds. nih.govresearchgate.net

Table 1: Properties of Selected Nitro-Substituted Benzisothiazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research Findings/Applications
This compound36224-63-8C₇H₄N₂O₂S180.19Listed in chemical databases; serves as a reference compound for positional isomerism studies. nih.gov
3-Amino-5-nitro-2,1-benzisothiazole14346-19-1C₇H₅N₃O₂S195.20Used as a diazonium salt in certain manufacturing processes and as a chemical intermediate. chemicalbook.combiosynth.com
4-Nitro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide152339-79-2C₇H₆N₂O₄S214.20A related sulfonamide structure, indicating research into oxidized forms of the scaffold. chemicalbook.com
2-(4-Nitrophenyl)benzo[d]isothiazol-3(2H)-oneNot specified in sourcesC₁₃H₈N₂O₃S272.28Synthesized and tested for inhibitory activity against dengue virus protease. nih.gov

Note: This table is interactive. You can sort the columns by clicking on the headers.

Current Research Trajectories and Methodological Frameworks for Studying this compound

Modern research on this compound and related compounds leverages a combination of advanced synthetic methods, spectroscopic characterization, and computational analysis.

Synthesis: Current synthetic strategies often focus on efficiency and versatility. One-pot syntheses and reactions employing modern catalysts are common. organic-chemistry.org For example, the synthesis of substituted 1,2-benzisothiazol-3-ones has been achieved through a two-step, one-pot reaction strategy, providing excellent yields. nih.gov The synthesis of related nitro-heterocycles can involve the reaction of nitroarenes with various nucleophiles or the functionalization of pre-existing heterocyclic systems. nih.govdtic.mil

Characterization: The structural elucidation of newly synthesized compounds relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework and confirming the position of substituents on the aromatic ring. rsc.orgmdpi.com

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the nitro group (N-O stretches) and C=N bonds within the heterocyclic ring. dtic.milrsc.org

X-ray Crystallography: Offers definitive proof of structure by providing the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.net

Computational Studies: Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure, stability, and reactivity of these molecules. rsc.orgmdpi.comresearchgate.net These methods allow researchers to:

Calculate optimized molecular geometries.

Predict spectroscopic data (e.g., NMR chemical shifts) to correlate with experimental values. rsc.org

Analyze the electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which helps in rationalizing the molecule's reactivity and potential interactions. mdpi.comresearchgate.net

These integrated methodological frameworks enable a comprehensive investigation of compounds like this compound, from their rational design and synthesis to their detailed structural and electronic characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2S B12641427 4-Nitro-2,1-benzisothiazole CAS No. 24245-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-2-6-5(7)4-12-8-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKSTSIAJNQQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947071
Record name 4-Nitro-2,1-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24245-98-5
Record name CCRIS 8321
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Nitro 2,1 Benzisothiazole and Its Derivatives

Strategies for Direct Introduction of the Nitro Group onto the 2,1-Benzisothiazole Core

The direct nitration of 2,1-benzisothiazole represents the most straightforward approach to introducing a nitro group onto the heterocyclic scaffold. This electrophilic substitution reaction, however, typically results in a mixture of isomers, with the position of nitration being influenced by the electronic properties of the benzisothiazole ring system.

Research has shown that the nitration of 2,1-benzisothiazole yields a combination of 5-nitro, 7-nitro, and 4-nitro-2,1-benzisothiazole. The 5- and 7-isomers are generally the major products, while the desired 4-nitro isomer is formed in smaller quantities. The directing influence of the heterocyclic part of the molecule and the reaction conditions employed play a crucial role in determining the ratio of the resulting isomers. The separation of the 4-nitro isomer from this mixture can be challenging and often requires chromatographic techniques.

Detailed studies on the nitration of monosubstituted 2,1-benzisothiazoles indicate that the directing effect of the substituent already present on the benzenoid ring is the predominant factor in determining the position of further electrophilic attack.

Table 1: Isomeric Products of Direct Nitration of 2,1-Benzisothiazole

IsomerPosition of Nitro GroupRelative Yield
5-Nitro-2,1-benzisothiazole5Major
7-Nitro-2,1-benzisothiazole7Major
This compound4Minor

Synthesis from Pre-functionalized Aromatic Precursors

An alternative to direct nitration is the construction of the this compound ring system from aromatic precursors that already contain a nitro group at the desired position. This approach offers better regiochemical control and avoids the formation of isomeric mixtures.

Cyclization Reactions Involving Nitro-Substituted Benzenoid Compounds

This strategy involves the cyclization of a benzene (B151609) derivative that possesses a nitro group and other suitable functionalities ortho to each other, which can react to form the isothiazole (B42339) ring. A common approach in the synthesis of related heterocyclic systems, such as 2,1-benzisoxazoles, is the reductive cyclization of ortho-nitro-substituted aromatic ketones or aldehydes.

For the synthesis of this compound, a hypothetical precursor would be a 2-substituted-3-nitro-thiophenyl carbonyl compound. The reductive cyclization of such a precursor, for instance using reducing agents like stannous chloride, could lead to the formation of the desired 2,1-benzisothiazole ring. This method hinges on the availability of the appropriately substituted starting materials.

Approaches from Nitro-Substituted Anthranilic Acid Derivatives

While the use of anthranilic acid derivatives is a common strategy for the synthesis of various nitrogen-containing heterocycles, specific methods for the direct conversion of nitro-substituted anthranilic acids to this compound are not extensively documented. The synthesis of related structures, such as 2,1-benzisoxazole derivatives from 2-nitro- or 2-aminoisophthalic acid derivatives, has been reported, suggesting that analogous transformations for the sulfur-containing heterocycle might be feasible. cdnsciencepub.com

Modern and Catalytic Synthetic Approaches for 2,1-Benzisothiazoles

Modern synthetic chemistry has seen the development of various catalytic and environmentally benign methods for the construction of heterocyclic compounds. While specific applications of these methods for the synthesis of this compound are not widely reported, the general principles can be considered.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis is a powerful tool for the formation of C-N and C-S bonds, which are key steps in the synthesis of sulfur- and nitrogen-containing heterocycles. Numerous methods have been developed for the synthesis of benzothiazoles and 1,2-benzisothiazoles using catalysts based on copper, palladium, ruthenium, and other transition metals. These reactions often involve the intramolecular cyclization of appropriately substituted aromatic precursors. While direct examples for the synthesis of this compound using these methods are scarce, the adaptation of such catalytic systems to suitable nitro-aromatic substrates remains a potential avenue for future research.

Solvent-Free and Mechanochemical Synthesis Protocols

In recent years, solvent-free and mechanochemical synthetic methods have gained significant attention as green and efficient alternatives to traditional solution-phase chemistry. These techniques can lead to higher yields, shorter reaction times, and reduced waste generation. While the application of these protocols to the synthesis of this compound has not been specifically detailed in the literature, the general success of mechanochemistry in the synthesis of other heterocyclic systems suggests its potential applicability in this area as well.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, is a cornerstone of green and efficient chemistry. However, specific one-pot methodologies for the direct synthesis of this compound and its immediate derivatives are not extensively documented in the scientific literature. While one-pot reactions for the synthesis of the isomeric 1,2-benzisothiazole (B1215175) core and other related benzothiazole (B30560) systems have been reported, methodologies tailored specifically to the this compound structure remain a specialized area of research chemrxiv.orgthieme-connect.comthieme-connect.com.

Synthetic Pathways to Related Nitro-Substituted Benzisothiazole Isomers

The synthesis of various nitro-substituted benzisothiazole isomers is crucial for the exploration of their chemical and biological properties. The position of the nitro group on the benzene ring significantly influences the molecule's characteristics, necessitating distinct synthetic strategies for each isomer.

Synthesis of 5-Nitro-2,1-benzisothiazole

A key derivative of this isomeric series, 3-amino-5-nitro-2,1-benzisothiazole, has well-documented synthetic routes. One prominent method involves a ring-closure reaction of a precursor thiobenzamide. google.com This process is noted for its efficiency and can be integrated into subsequent reactions, such as diazotization, without the need for intermediate separation. google.com

The synthesis typically starts from 2-amino-5-nitro thiobenzamide. This intermediate undergoes a catalyzed ring-closure reaction to form the 3-amino-5-nitro-2,1-benzisothiazole core. google.com The conditions for this critical step can be varied, as detailed in the table below.

Table 1: Reaction Conditions for the Synthesis of 3-amino-5-nitro-2,1-benzisothiazole

Starting Material Reagents/Catalyst Solvent Temperature Reaction Time Product
2-amino-5-nitro thiobenzamide Sulfuric Acid (H₂SO₄) 70-100% H₂SO₄ 40-120 °C 2-8 hours 3-amino-5-nitro-2,1-benzisothiazole (in sulfuric acid solution)

This table is generated based on data from a patent describing the synthesis process. google.com

This method provides a direct route to the 5-nitro substituted 2,1-benzisothiazole scaffold, which is valuable for further chemical transformations. google.com

Synthetic Routes to 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide and Related Oxidized Forms

The synthesis of oxidized nitro-derivatives of the isomeric 1,2-benzisothiazole system, such as 1,2-benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (a derivative of saccharin), involves specific oxidative cyclization reactions. thieme-connect.comresearchgate.net Research has established selective methods to obtain both the 1-oxide and the 1,1-dioxide forms.

A key strategy involves the reaction of N-unsubstituted 2-benzylthio-4-nitrobenzamide with gaseous chlorine. The solvent system is critical in determining the final oxidation state of the sulfur atom. researchgate.net

Synthesis of the 1,1-Dioxide: The reaction of N-unsubstituted 2-benzylthio-4-nitrobenzamide with gaseous chlorine in 60% acetic acid directly yields the corresponding 1,2-benzisothiazol-3-one-1,1-dioxide derivative. This approach bypasses the S-oxide intermediate. researchgate.net

Synthesis of the 1-Oxide: In contrast, reacting 2-benzylthio-4-nitrobenzamides with gaseous chlorine in wet dichloromethane (B109758) (CH₂Cl₂) leads to the selective formation of the 1,2-benzisothiazol-3-one-1-oxide derivatives. researchgate.net

These distinct outcomes based on solvent choice provide a controlled pathway to different oxidized forms of nitro-substituted 1,2-benzisothiazolones.

Table 2: Selective Synthesis of Oxidized 4-Nitro-1,2-benzisothiazol-3(2H)-one Derivatives

Starting Material Reagent Solvent Product
N-unsubstituted 2-benzylthio-4-nitrobenzamide Gaseous Chlorine (Cl₂) 60% Acetic Acid (AcOH) 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide

This table summarizes findings from research on the selective synthesis of nitro derivatives of 1,2-benzisothiazol-3-one-1-oxide. researchgate.net

Table of Compounds

Compound Name Isomer Class
This compound 2,1-Benzisothiazole
5-Nitro-2,1-benzisothiazole 2,1-Benzisothiazole
3-amino-5-nitro-2,1-benzisothiazole 2,1-Benzisothiazole
2-amino-5-nitro thiobenzamide Precursor
2-cyano-4-nitroaniline Precursor
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide 1,2-Benzisothiazole
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1-oxide 1,2-Benzisothiazole
N-unsubstituted 2-benzylthio-4-nitrobenzamide Precursor

Derivatization and Reactivity of 4 Nitro 2,1 Benzisothiazole

Functionalization Strategies at Heterocyclic Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms of the isothiazole (B42339) ring are key sites for introducing chemical diversity into the 4-Nitro-2,1-benzisothiazole molecule. However, the strong electron-withdrawing effect of the 4-nitro group significantly influences the nucleophilicity and reactivity of these heteroatoms.

Direct N-alkylation or N-arylation of the 2,1-benzisothiazole ring system, particularly when substituted with an electron-withdrawing nitro group, presents a significant chemical challenge. The lone pair of electrons on the nitrogen atom is delocalized within the heterocyclic ring and further withdrawn by the nitro group, substantially reducing its nucleophilicity. Consequently, standard alkylation conditions often prove ineffective.

In related heterocyclic systems like indazoles, the position of the nitro group has a profound impact on the regioselectivity of N-alkylation. For instance, studies on substituted indazoles have shown that electron-withdrawing groups can direct alkylation to a specific nitrogen atom. While direct examples on this compound are scarce, it is anticipated that harsh reaction conditions or alternative strategies would be necessary.

For N-arylation, modern cross-coupling methodologies offer a potential route. Copper-catalyzed N-arylation reactions, often employing ligands such as 1,10-phenanthroline derivatives, have been successfully used for a wide range of nitrogen-containing heterocycles, including imidazoles and benzimidazoles. nih.govbeilstein-journals.org These methods are often tolerant of various functional groups and could likely be adapted for the N-arylation of this compound, providing a pathway to N-aryl derivatives.

Table 1: Potential Conditions for N-Arylation of this compound

Catalyst System Ligand Base Solvent Temperature (°C)
CuI 1,10-Phenanthroline K₂CO₃ / Cs₂CO₃ DMF / Toluene 100-120
CuBr Pyridin-2-yl β-ketones Cs₂CO₃ DMSO 60-80
Cu₂S (ligandless) - - Varies

The sulfur atom in the 2,1-benzisothiazole ring can be oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These transformations significantly alter the electronic properties and geometry of the heterocyclic ring, converting the electron-donating thioether group into a potent electron-accepting sulfoxide or sulfonyl group. acs.org

The oxidation of related 1,2-benzisothiazole (B1215175) systems bearing nitro groups has been successfully achieved. For example, the oxidation of 4,6-dinitro-1,2-benzisothiazoles using 50% hydrogen peroxide (H₂O₂) in acetic acid (AcOH) can yield the corresponding S-oxides or S,S-dioxides, depending on the specific reaction conditions. acs.org Other common oxidizing agents for converting thioethers to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comresearchgate.netmasterorganicchemistry.com The choice of oxidant and the control of stoichiometry and temperature are crucial to selectively obtain the desired oxidation state.

Table 2: Common Reagents for Sulfur Oxidation

Reagent Target Product Typical Conditions
Hydrogen Peroxide (H₂O₂) S-oxide or S,S-dioxide Acetic Acid, elevated temperature
m-CPBA S-oxide (1 equiv.) or S,S-dioxide (>2 equiv.) CH₂Cl₂, 0°C to room temperature
SO₂Cl₂ Cyclization/Oxidation precursor CH₂Cl₂

The resulting this compound-2-oxide and this compound-2,2-dioxide are expected to be highly electron-deficient systems, making them interesting substrates for further chemical exploration, particularly in nucleophilic aromatic substitution reactions.

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be transformed into other functionalities, most notably an amino group, or can influence the reactivity of the aromatic ring towards nucleophilic attack.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction converts the strongly electron-withdrawing nitro functionality into an electron-donating amino group, dramatically altering the electronic character of the molecule. For this compound, this transformation yields 4-Amino-2,1-benzisothiazole. A variety of reducing agents are available for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. It is generally a clean and high-yielding method.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Metal Salts: Stannous chloride (SnCl₂) in ethanol or ethyl acetate is a widely used and often milder alternative to metal/acid systems. researchgate.net It is known for its chemoselectivity in the presence of other reducible groups. Sodium borohydride (NaBH₄) in combination with a catalyst like SnCl₂·2H₂O can also be effective. researchgate.net

The resulting 4-Amino-2,1-benzisothiazole is a valuable intermediate for the synthesis of more complex derivatives, as the amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation.

The nitro group plays a pivotal role in nucleophilic aromatic substitution (SₙAr) reactions. Its strong electron-withdrawing nature activates the aromatic ring towards attack by nucleophiles. wikipedia.orglibretexts.org This activation is most effective when the nitro group is positioned ortho or para to a leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org

In the context of this compound, the nitro group at the 4-position would strongly activate positions 3 and 5 for nucleophilic attack if a suitable leaving group (e.g., a halide) were present at one of those positions.

While less common, the nitro group itself can act as a leaving group in SₙAr reactions, being displaced by a nucleophile. ck12.orguni-rostock.de This "denitration" typically requires a highly activated substrate and a potent nucleophile. The ability of the nitro group to depart as the resonance-stabilized nitrite ion (NO₂⁻) facilitates this process. ck12.org Research on various nitro-substituted heterocyclic building blocks has demonstrated that the nitro group can serve as a leaving group in SₙAr reactions, providing a route to diverse functionalized heterocycles. uni-rostock.de

Ring-Opening and Rearrangement Chemistry

The 2,1-benzisothiazole ring system, particularly when activated by a nitro group, can undergo fascinating ring-opening and rearrangement reactions, often leading to structurally complex products. These reactions are typically initiated by nucleophilic attack on the heterocyclic ring.

A significant example is the reaction of 3-substituted 5-nitro-2,1-benzisothiazoles with hydrazine. researchgate.netacs.orgnih.gov Instead of a simple substitution, this reaction proceeds through a complex pathway involving the formation of an intramolecular Meisenheimer complex, which is favored by the presence of the electron-withdrawing nitro group. nih.gov This intermediate then triggers a cascade of events leading to either ring-opened products or rearranged structures. For instance, the reaction of 3-methoxy-5-nitro-2,1-benzisothiazole with hydrazine results in a ring-opened hydrazonate product. acs.orgnih.gov In contrast, when 3-chloro-5-nitro-2,1-benzisothiazole is treated with hydrazine, a different rearrangement occurs, yielding a dimer where two 2,1-benzisothiazole units are linked by a sulfur bridge. nih.gov

These transformations highlight the profound influence of the nitro group on the reactivity of the benzisothiazole core, enabling deep-seated rearrangements that lead to novel molecular architectures. Analogous rearrangements have been observed in related nitro-heterocyclic systems, such as the conversion of 3-methyl-7-nitro-2,1-benzisoxazole into 4-acetylbenzofurazan using trimethylphosphite, which involves oxygen transfer and skeletal rearrangement. rsc.org

Table 3: Summary of Key Reactive Sites and Transformations

Site of Reaction Type of Transformation Key Reagents/Conditions Typical Products
Heterocyclic Nitrogen (N-2) N-Alkylation / N-Arylation Alkyl Halides, Aryl Halides (Cu-catalyzed) N-Substituted 2,1-benzisothiazolium salts
Heterocyclic Sulfur (S-1) Oxidation H₂O₂, m-CPBA S-oxides, S,S-dioxides
Nitro Group (at C-4) Reduction H₂/Pd-C, SnCl₂ 4-Amino-2,1-benzisothiazole
Aromatic Ring Nucleophilic Substitution Nucleophiles (e.g., RO⁻, RNH₂) Substituted benzisothiazoles
Isothiazole Ring Ring-Opening/Rearrangement Hydrazine Ring-opened hydrazonates, rearranged dimers

Intramolecular Cyclization and Extrusion Processes

The reactivity of nitro-substituted benzisothiazoles is markedly influenced by the electron-withdrawing nature of the nitro group, which makes the aromatic ring susceptible to nucleophilic attack. This can lead to intramolecular cyclization events, most notably the formation of Meisenheimer complexes. While direct studies on this compound are limited, research on the closely related 5-nitro-2,1-benzisothiazole derivatives provides significant insights into these processes.

The reaction of 3-substituted 5-nitro-2,1-benzisothiazoles with nucleophiles like hydrazine has been shown to initiate a cascade of rearrangements. researchgate.netacs.orgacs.org The initial step is often a nucleophilic attack on the benzisothiazole ring, leading to the formation of an intermediate Meisenheimer complex. researchgate.netacs.orgacs.org This complex is a key feature in the subsequent deep-seated rearrangement of the molecule. researchgate.netacs.orgacs.org

In the case of 3-methoxy-5-nitro-2,1-benzisothiazole, reaction with hydrazine leads to a ring-opened hydrazonate product. researchgate.netacs.orgacs.org Conversely, the reaction with 3-chloro-5-nitro-2,1-benzisothiazole results in a different rearrangement, yielding a product where two 2,1-benzisothiazole units are bridged by a sulfur atom. researchgate.netacs.orgacs.org These transformations underscore the pivotal role of the intramolecular Meisenheimer complex in directing the reaction pathway. researchgate.netacs.orgacs.org

While the concept of extrusion reactions, such as the elimination of small molecules like nitromethane, has been observed in other nitro-substituted heterocyclic systems, specific examples involving this compound are not yet prominently documented in the literature. rsc.org

Mechanistic Investigations of Rearrangement Pathways under Specific Reaction Conditions

The mechanistic pathways of rearrangements in nitro-substituted benzisothiazoles have been elucidated through a combination of experimental evidence and computational studies, such as Density Functional Theory (DFT) calculations. researchgate.netacs.org These investigations have provided a deeper understanding of the energetic favorability and structural transformations involved.

For 5-nitro-2,1-benzisothiazole derivatives, the formation of the Meisenheimer complex is a critical juncture in the reaction coordinate. researchgate.netacs.org DFT calculations have supported the proposed mechanisms, indicating the energetic feasibility of the formation of these pivotal intermediates and their subsequent evolution to the observed products. researchgate.net The stabilization of the Meisenheimer complex by the nitro group is a driving force for these rearrangements. researchgate.netacs.org

The reaction of 3-methoxy-5-nitro-2,1-benzisothiazole with hydrazine demonstrates a competition between SNAr (nucleophilic aromatic substitution) at the carbon atom and an SN2-type reaction at the sulfur atom. acs.org The isolation of the ring-opened product suggests that the pathway involving nucleophilic attack at the sulfur atom, leading to ring opening, is favored over the direct displacement of the methoxy group. acs.org

The subsequent intramolecular cyclization to form the Meisenheimer complex is considered to be driven by both the inherent stability of the intermediate and the stabilizing influence of the nitro substituent on the aromatic ring. acs.org These mechanistic insights, though derived from the 5-nitro isomer, provide a strong theoretical framework for predicting the reactivity and rearrangement pathways of this compound under similar nucleophilic conditions.

Table 1: Summary of Observed Reactivity in Nitro-Substituted 2,1-Benzisothiazoles

Starting MaterialReagentMajor Product(s)Key Intermediate
3-methoxy-5-nitro-2,1-benzisothiazoleHydrazineRing-opened hydrazonateMeisenheimer complex
3-chloro-5-nitro-2,1-benzisothiazoleHydrazineSulfur-bridged dimerMeisenheimer complex

Advanced Spectroscopic Characterization Techniques in 4 Nitro 2,1 Benzisothiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Advanced ¹H and ¹³C NMR Chemical Shift Analysis

Specific ¹H and ¹³C NMR chemical shift values and coupling constants for 4-Nitro-2,1-benzisothiazole are not available in the searched scientific literature. This data is crucial for the definitive assignment of protons and carbons in the molecule's aromatic and heterocyclic rings, providing insights into the electronic effects of the nitro group on the benzisothiazole framework.

Multidimensional NMR Techniques for Complex Structure Determination

While techniques such as COSY, HSQC, and HMBC are standard for structural elucidation, no published studies applying these multidimensional NMR methods to this compound were found. Such analyses would be essential to unambiguously connect the proton and carbon frameworks of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A detailed assignment of characteristic FT-IR absorption bands for the functional groups of this compound, including the symmetric and asymmetric stretches of the nitro group (NO₂) and the vibrations of the C=N, C=C, and C-S bonds within the heterocyclic structure, could not be sourced from available databases.

Raman Spectroscopy Applications in Structural Analysis

No specific Raman spectral data for this compound were identified. Raman spectroscopy would complement FT-IR by providing information on the molecule's vibrational modes, particularly for non-polar bonds, aiding in a complete structural analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Experimental mass spectrometry data, which would confirm the molecular weight of this compound and elucidate its characteristic fragmentation pathways under ionization, is not present in the reviewed literature. This information is vital for confirming the compound's identity and understanding its stability.

X-ray Crystallography for Precise Solid-State Molecular Geometries

The crystal structure of a molecule like this compound would reveal the precise lengths of all covalent bonds and the angles between them. The geometry of the nitro group and its orientation relative to the benzisothiazole ring system are of particular interest. Studies on similar nitroaromatic compounds have shown that steric and electronic effects can lead to the nitro group being twisted out of the plane of the aromatic ring. mdpi.com

The following tables present hypothetical, yet representative, data for bond lengths, bond angles, and a key dihedral angle for this compound, based on known values for similar structures.

Table of Representative Bond Lengths

Bond Expected Length (Å)
C-N (nitro)~1.47
N-O (nitro)~1.22
C-S~1.77
S-N~1.64
C=N~1.34
C-C (aromatic)~1.39 - 1.42

Table of Representative Bond Angles

Angle Expected Value (°)
O-N-O (nitro)~125
C-C-N (nitro)~119
C-S-N~95
C-N-S~110
C-C-C (aromatic)~118 - 122

Table of a Representative Dihedral Angle

Dihedral Angle Description Expected Value (°)
C(aromatic)-C(aromatic)-N-OTwist of the nitro group0 - 30

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. For this compound, the nitro group and the sulfur and nitrogen atoms of the isothiazole (B42339) ring are expected to play a key role in directing the crystal packing.

In the absence of strong hydrogen bond donors, the crystal structure is likely to be stabilized by a combination of weaker C-H···O and C-H···N interactions, where the oxygen atoms of the nitro group and the nitrogen atom of the isothiazole ring act as acceptors. Furthermore, the planar aromatic system of the benzisothiazole core is conducive to π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. The relative arrangement of the molecules in the stack (e.g., parallel-displaced or T-shaped) would be determined by the interplay of electrostatic and dispersion forces.

Computational and Theoretical Investigations of 4 Nitro 2,1 Benzisothiazole

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For 4-Nitro-2,1-benzisothiazole, DFT studies would be fundamental in characterizing its intrinsic molecular properties.

A primary step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using a suitable DFT functional (like B3LYP) and basis set (such as 6-311++G(d,p)), the Cartesian coordinates of each atom in this compound would be adjusted until a true energy minimum on the potential energy surface is located.

This analysis would yield crucial data on the molecule's three-dimensional structure. Key parameters obtained from this optimization include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, N-O, C-S, N-S). These values reveal the nature of the chemical bonds (single, double, aromatic).

Bond Angles: The angles formed by three connected atoms (e.g., O-N-O in the nitro group). These define the molecule's local shape.

The planarity of the benzisothiazole ring system and the twisting of the nitro group are critical factors influencing the molecule's electronic properties and intermolecular interactions.

Table 1: Key Geometric Parameters from a Hypothetical DFT Optimization of this compound

Parameter Type Example in this compound Significance
Bond Length C-NO₂ Indicates the strength of the bond connecting the nitro group to the aromatic ring.
Bond Length N-S in isothiazole (B42339) ring Characterizes the unique bonding within the heterocyclic ring.
Bond Angle O-N-O Defines the geometry of the electron-withdrawing nitro group.
Dihedral Angle C-C-N-O Describes the twist of the nitro group relative to the plane of the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy suggests a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, making the molecule more reactive towards nucleophiles.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors from FMO Analysis

Descriptor Formula Chemical Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η) A measure of polarizability and reactivity.
Electrophilicity Index (ω) ω = χ² / (2η) Quantifies the electrophilic character of a molecule.

For this compound, the strong electron-withdrawing nature of the nitro group is expected to result in a low LUMO energy and a high electrophilicity index, indicating its susceptibility to nucleophilic attack.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be predicted. These frequencies correspond to the absorption peaks in an experimental IR spectrum. Key vibrations for this compound would include the symmetric and asymmetric stretching of the NO₂ group (typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-H stretching, and vibrations of the benzisothiazole skeleton. Comparing the calculated spectrum with an experimental one allows for precise peak assignment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. chemicalbook.comnih.gov The calculation determines the magnetic shielding tensors for each nucleus. By referencing these values to a standard (like Tetramethylsilane, TMS), the chemical shifts (δ) can be predicted. This is invaluable for distinguishing between isomers, such as the 4-, 5-, 6-, and 7-nitro isomers of 2,1-benzisothiazole, as the electronic environment of each proton and carbon atom is unique.

DFT can be used to model chemical reactions, providing a detailed picture of the reaction mechanism. For this compound, this could involve:

Synthesis: The nitration of 2,1-benzisothiazole is known to produce a mixture of isomers, including the 4-nitro product as a minor component. DFT calculations could elucidate the mechanism of this electrophilic substitution. By modeling the potential energy surface, one could locate the transition states for the formation of the sigma complexes leading to the 4-, 5-, and 7-nitro isomers. The calculated activation energies would explain the experimentally observed regioselectivity.

Reactivity: The reactivity of this compound towards nucleophiles could be modeled. For instance, a nucleophilic aromatic substitution (SNAr) reaction pathway could be mapped out, identifying the transition states and intermediates involved, thus predicting the most likely sites for nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and electronic spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of a molecule. This information is used to simulate a UV-Vis absorption spectrum, which can be directly compared with experimental data.

For this compound, the analysis would identify the key electronic transitions responsible for its absorption bands. These are typically described in terms of the molecular orbitals involved. Common transitions in such aromatic systems include:

π → π* transitions: Involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital of the aromatic system. These are usually strong absorptions.

n → π* transitions: Involving the promotion of a non-bonding electron (e.g., from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π-orbital. These are typically weaker than π → π transitions.

The calculations would provide the wavelength of maximum absorption (λmax) and characterize the nature of the transitions, such as whether they involve intramolecular charge transfer (ICT) from the benzisothiazole ring to the electron-withdrawing nitro group.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,1-benzisothiazole
5-Nitro-2,1-benzisothiazole
7-Nitro-2,1-benzisothiazole
Tetramethylsilane (TMS)
4-Nitro-2,1,3-benzothiadiazole
3-Nitro-1,2,4-triazole
3-Amino-5-nitro-2,1-benzisothiazole

Modeling of Solvatochromic Behavior

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key indicator of the change in electronic distribution upon excitation. researchgate.net Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), is a powerful tool for predicting and understanding these solvent-induced spectral shifts. rsc.org

The solvatochromic behavior of this compound can be computationally modeled to understand how solvents interact with the molecule in its ground and excited states. The presence of the electron-withdrawing nitro group and the benzisothiazole core suggests a significant dipole moment that would be sensitive to the solvent environment. nih.gov

Theoretical investigations typically involve optimizing the molecular geometry in the gas phase and in various solvents, followed by TD-DFT calculations to predict the electronic absorption spectra. rsc.org The nature of the solvatochromism (positive or negative) depends on whether the ground state or the excited state is more stabilized by the solvent. For many nitroaromatic compounds, an increase in solvent polarity can lead to a hypsochromic (blue) shift, indicating that the ground state is more polar and thus more stabilized by polar solvents than the excited state. qnl.qa This is often attributed to the stabilization of the ground state through dipole-dipole interactions and hydrogen bonding with protic solvents. qnl.qanih.gov

Table 1: Predicted Solvatochromic Shifts for a Representative Nitroaromatic Compound

SolventDielectric Constant (ε)Predicted λ_max (nm) (Hypothetical)Shift from Toluene (nm)
Toluene2.44300
Chloroform4.8425-5
Acetone20.7418-12
Acetonitrile37.5415-15
Methanol32.7408-22
Water80.1401-29

Note: This table is illustrative, based on typical negative solvatochromism observed for nitroaromatic compounds, and does not represent experimentally verified data for this compound.

Photophysical Property Predictions (e.g., Fluorescence Characteristics)

Computational methods are instrumental in predicting the photophysical properties of molecules, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes. For this compound, DFT and TD-DFT calculations are the primary tools for these predictions. figshare.com

The process begins with ground-state geometry optimization, followed by calculation of the vertical excitation energies to predict the absorption spectrum. To predict fluorescence, the geometry of the first singlet excited state (S₁) is optimized, and the energy difference between the S₁ and the ground state (S₀) at this geometry provides the emission energy. figshare.com

A crucial aspect for nitroaromatic compounds is the high probability of fluorescence quenching. researchgate.net The strong electron-withdrawing nature of the nitro group often introduces efficient non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, which compete with fluorescence. Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer insights into the charge-transfer nature of the excitations. researchgate.net For many nitroaromatics, the lowest energy transition has significant n → π* or intramolecular charge transfer (ICT) character, which often leads to low fluorescence quantum yields. qnl.qa

In the case of this compound, computational studies would likely predict a very weak or non-existent fluorescence. The analysis of the molecular orbitals would probably show that the LUMO is localized significantly on the nitro group, facilitating non-radiative decay upon excitation. researchgate.net While benzothiazole (B30560) itself can be fluorescent, the introduction of the nitro group at the 4-position is expected to quench this emission effectively. figshare.comresearchgate.net

Advanced Quantum Chemical Calculations for Delocalization and Aromaticity Studies

The aromaticity of the fused ring system in this compound is a key determinant of its stability and reactivity. Advanced quantum chemical calculations can quantify the degree of electron delocalization and the aromatic character of both the benzene and the isothiazole rings. rsc.org

Aromaticity is not a directly observable quantity but can be estimated using various computational indices. rsc.org The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates bond length equalization, a hallmark of aromatic systems. researchgate.net Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside a ring indicate diatropic ring currents characteristic of aromaticity. epa.gov

The presence of the strongly electron-withdrawing nitro group is predicted to have a significant impact on the π-electron system of the benzisothiazole moiety. nih.govresearchgate.net Computational studies on other nitroaromatic compounds have shown that the nitro group reduces the aromaticity of the attached ring by withdrawing electron density. researchgate.netepa.govnih.gov

For this compound, calculations would likely show a decrease in the aromaticity of the benzene ring compared to unsubstituted benzisothiazole. This is because the nitro group induces significant π-electron polarization, leading to greater bond length alternation and a less negative NICS value. researchgate.netnih.gov The aromaticity of the isothiazole ring, which is less aromatic to begin with, would also be affected. Such calculations provide a detailed picture of the electronic structure and how it is perturbed by substituents. nih.govnih.gov

Table 2: Representative Calculated Aromaticity Indices for Related Ring Systems

CompoundRingHOMA IndexNICS(1)_zz (ppm)
BenzeneBenzene1.00-29.9
NitrobenzeneBenzene0.97-25.1
Benzisothiazole (unsubstituted)Benzene~0.98~-27.0
Benzisothiazole (unsubstituted)Isothiazole~0.65~-15.0
This compound (Predicted) Benzene <0.97 >-25.1

Note: This table includes reference values and predicted trends. The HOMA and NICS values for benzisothiazole and this compound are estimates based on published data for similar structures. researchgate.netepa.gov

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.govnih.gov For this compound, MD simulations can reveal important information about its structural dynamics. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodologies for Investigating Structure-Activity Correlations

To systematically investigate the SAR of compounds like 4-Nitro-2,1-benzisothiazole, medicinal chemists employ a range of methodologies, from traditional synthetic approaches to sophisticated computational models.

A fundamental approach to elucidating SAR is the systematic modification of a lead compound. This involves a methodical process where different parts of the molecule are altered to observe the resulting changes in biological activity. For a scaffold like benzisothiazole, this can be approached by dividing the structure into distinct modification sites. nih.gov For instance, in a related benzamidothiazole scaffold, researchers identified six different sites for modification to probe the SAR. nih.gov A similar strategy applied to this compound would involve modifications at various positions on the bicyclic ring system and on the nitro group itself.

This strategy allows for the identification of key pharmacophoric features and the regions of the molecule that are sensitive to steric or electronic changes. The synthesis of a library of analogs, each with a specific, planned modification, enables a direct comparison of their biological activities, leading to a comprehensive understanding of the SAR. mdpi.com

Table 1: Illustrative Systematic Modification Strategy for a Heterocyclic Scaffold This table illustrates a general approach to systematic modification, as might be applied to a compound like this compound, based on methodologies reported for similar structures.

Site of Modification Type of Modification Rationale
Position 3 Introduction of small alkyl or aryl groups To probe for steric tolerance and potential hydrophobic interactions.
Position 5, 6, or 7 Addition of electron-donating or electron-withdrawing groups To modulate the electronic properties of the benzisothiazole ring system.
Nitro Group (Position 4) Replacement with other functional groups (e.g., amino, cyano) To determine the necessity and specific role of the nitro group for activity.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational method to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. ui.ac.id This approach is particularly useful for predicting the activity of novel derivatives and for understanding the underlying mechanisms of action. nih.gov

The process begins with the calculation of a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., atomic net charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., Log P). ui.ac.idbiolscigroup.us Subsequently, statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that relates a selection of these descriptors to the observed biological activity. ui.ac.idresearchgate.net

For example, a QSAR study on a series of nitrobenzothiazole derivatives as antimalarial agents developed a model based on descriptors including atomic charges at specific positions, dipole moment, and HOMO/LUMO energies. ui.ac.id The resulting equation allowed the researchers to predict the activity of new derivatives, highlighting the importance of electronic properties in determining the antimalarial efficacy. ui.ac.id Similarly, 3D-QSAR studies provide insights into the three-dimensional structural requirements for optimal interaction with a biological target. nih.gov The success of a QSAR model is evaluated by its statistical significance and its predictive power on an external set of test compounds. biolscigroup.usnih.gov

Table 2: Common Descriptors Used in QSAR Studies

Descriptor Type Examples Information Provided
Electronic Dipole moment (μ), HOMO/LUMO energies, Atomic charges (q) Describes the electronic distribution and reactivity of the molecule. ui.ac.idbiolscigroup.us
Topological Wiener index, Molecular connectivity indices (χ) Encodes information about the size, shape, and branching of the molecule. researchgate.net
Physicochemical Log P (octanol-water partition coefficient), Polar Surface Area (PSA) Relates to the compound's solubility, permeability, and transport properties. ui.ac.idresearchgate.net

| Steric | Molecular weight, van der Waals volume | Describes the size and bulk of the molecule, which can influence receptor binding. nih.govresearchgate.net |

Role of the Nitro Group in Molecular Recognition and Electronic Effects

The nitro group (—NO₂) is a critical functional group in many biologically active molecules and plays a multifaceted role in the properties of this compound. researchgate.netnih.gov Its strong electron-withdrawing nature significantly influences the electronic distribution across the entire molecule. nih.govsvedbergopen.com This electronic perturbation can enhance the molecule's ability to participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking, thereby improving binding affinity. svedbergopen.com

Furthermore, the nitro group is often implicated in the mechanism of action of nitroaromatic compounds through bioreductive activation. svedbergopen.com In low-oxygen environments, such as those found in certain pathogenic bacteria or solid tumors, the nitro group can be enzymatically reduced to form reactive intermediates like nitroso, hydroxylamino, and amino species. researchgate.net These reactive species can then exert a cytotoxic effect, forming the basis of the therapeutic action of many nitro-containing drugs. researchgate.net The redox potential of the nitro group is a key factor in this process and can be modulated by other substituents on the aromatic ring. mdpi.com

Influence of Substituents on Molecular Conformation and Binding Affinities

The introduction of substituents onto the this compound scaffold can profoundly affect its three-dimensional shape (conformation) and its ability to bind to a target receptor. Even small changes can lead to significant alterations in biological activity.

Substituents can exert their influence through steric and electronic effects. Steric hindrance from bulky groups can force the molecule into a specific conformation that may be more or less favorable for binding. Conversely, smaller, flexible substituents might allow the molecule to adapt its shape to fit optimally within a binding pocket.

Electronically, substituents can alter the charge distribution and dipole moment of the molecule, affecting its interaction with polar residues in a binding site. A study on the fragmentation of nitrobenzyl carbamates, for instance, showed that electron-donating substituents on the benzyl (B1604629) ring accelerated the reaction. rsc.org This was attributed to the stabilization of a developing positive charge in the transition state, demonstrating how substituent electronic effects can directly influence chemical reactivity and, by extension, biological processes. rsc.org Therefore, a careful selection of substituents is crucial for fine-tuning the binding affinity and specificity of this compound-based compounds.

Rational Design Principles for Targeted Molecular Systems

Rational drug design involves the deliberate creation of new molecules with a specific biological target in mind, based on a detailed understanding of the target's structure and the compound's SAR. nih.gov This approach aims to move beyond trial-and-error and towards a more predictable and efficient drug discovery process.

The design process for novel analogs of this compound would begin with the knowledge gained from SAR and QSAR studies. For example, if studies indicate that a particular region of the molecule requires a hydrogen bond donor for optimal activity, new derivatives can be synthesized that incorporate this feature. Similarly, if the nitro group's reduction is essential for the mechanism of action, modifications can be made to fine-tune its redox potential for selective activation in target cells. mdpi.com

The design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents illustrates this principle. mdpi.com By hypothesizing that these compounds might exhibit improved properties based on similarities to other active scaffolds, researchers designed and synthesized a library of derivatives with specific substitutions. The subsequent biological evaluation confirmed their hypothesis and identified a lead compound for further optimization. mdpi.com This iterative cycle of design, synthesis, and testing is the hallmark of rational drug design and is essential for developing highly targeted and effective molecular systems based on the this compound core.

Applications of 4 Nitro 2,1 Benzisothiazole in Advanced Chemical Fields

Building Block Utility in Complex Organic Synthesis

The unique arrangement of atoms and the presence of an electron-withdrawing nitro group make 4-Nitro-2,1-benzisothiazole and its derivatives versatile building blocks in organic synthesis. The activated aromatic ring and the reactive isothiazole (B42339) core provide multiple sites for functionalization, enabling the construction of diverse and complex molecular architectures.

The nitro-benzisothiazole scaffold is a valuable starting point for generating libraries of novel heterocyclic compounds. The nitro group can be chemically modified, for instance, through reduction to an amino group, which can then participate in a wide array of subsequent reactions. This versatility allows for the systematic development of new molecules with potential applications in medicinal and materials chemistry.

Research has demonstrated the utility of related nitro-substituted benzothiazoles in creating more complex heterocyclic systems. For example, 4-Chloro-6-nitro-2-aminobenzothiazole has been used as a precursor to synthesize novel 1,3-oxazepine and diazepine (B8756704) derivatives through cycloaddition reactions with various anhydrides. wordpress.com This highlights the role of the nitro-substituted benzothiazole (B30560) core as a foundational structure for building larger, seven-membered heterocyclic rings. wordpress.com Similarly, studies on various bz-nitro-2,1-benzisothiazoles have been conducted to evaluate their structure-activity relationships, indicating the synthesis and study of a library of related compounds. nih.gov The synthesis of diverse nitro-substituted benzothiazole derivatives has been undertaken to explore their biological activities, further showcasing the scaffold's importance in generating chemical libraries. rjptonline.orgresearchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Nitro-Benzothiazole/Benzisothiazole Precursors

Precursor Scaffold Reagents Resulting Heterocycle Reference
4-Chloro-6-nitro-2-aminobenzothiazole Schiff bases, Anhydrides 1,3-Oxazepines, Diazepines wordpress.com

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving time. The benzisothiazole framework is amenable to such processes. While specific examples detailing the use of this compound as a reactant in MCRs are not prevalent, the application of related benzothiazole structures is well-documented and suggests its potential.

For instance, 2-aminobenzothiazole (B30445) is a common building block in one-pot, three-component reactions to form fused pyrimido[2,1-b]benzothiazole derivatives, which are of interest for their pharmacological properties. mdpi.com These reactions typically involve the condensation of 2-aminobenzothiazole, an aldehyde, and an active methylene (B1212753) compound. mdpi.com Furthermore, the synthesis of the benzisothiazole core itself can be achieved through sophisticated cascade reactions, such as the copper-catalyzed cascade reaction of 2-halobenzamides with sulfur sources, which involves sequential C–S and N–S bond formations. nih.gov The reactivity demonstrated by these related systems suggests a strong potential for incorporating the this compound scaffold into novel multi-component and cascade reaction designs to generate structurally complex and functionally diverse molecules.

Contributions to Functional Materials Science

The distinct electronic characteristics of this compound, primarily stemming from its electron-deficient aromatic system, make it a compound of interest in materials science. It serves as a crucial component in the synthesis of materials with specific optical, electronic, and catalytic properties.

The nitro-benzisothiazole moiety is a cornerstone in the design of high-performance disperse dyes, particularly for coloring synthetic fabrics like polyester. The electron-withdrawing nature of the nitro group, combined with the heterocyclic ring system, forms a powerful acceptor component of a donor-acceptor chromophore.

A closely related isomer, 3-amino-5-nitro-2,1-benzisothiazole, is a key intermediate for a range of vibrant and lightfast blue and navy azo disperse dyes. researchgate.net In the synthesis of these dyes, the 3-amino-5-nitro-2,1-benzisothiazole is diazotized and then coupled with various aniline (B41778) derivatives (the donor component). The resulting azo dyes exhibit strong absorption in the visible spectrum, leading to deep and intense colors. The nitro group is critical to this process; its presence significantly shifts the absorption maximum of the molecule, enabling the production of desirable blue hues that are often difficult to achieve with other chromophoric systems.

Table 2: Role of Nitro-Benzisothiazole in Azo Dye Synthesis

Diazo Component Coupling Component Resulting Dye Class Key Properties Reference
3-Amino-5-nitro-2,1-benzisothiazole N-substituted anilines Azo Disperse Dyes Deep blue hues, excellent fastness researchgate.net

The resulting dyes based on this scaffold are known for their excellent fastness properties, including resistance to washing, sublimation, and light exposure. researchgate.net The principles governing the chromophoric properties of the 5-nitro isomer are directly applicable to this compound, making it a valuable synthon in the field of advanced dyes.

In the field of organic electronics, materials with electron-deficient (n-type) properties are essential for constructing devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The development of stable and efficient n-type organic semiconductors remains a significant challenge.

The molecular structure of this compound—featuring a π-conjugated heterocyclic system combined with a potent electron-withdrawing nitro group—makes it a theoretical candidate for investigation as an n-type organic semiconductor. Structurally related heterocycles, such as derivatives of benzothiadiazole (a structural isomer of benzisothiazole), are widely used as electron-accepting units in high-performance conjugated polymers for solar cells. The benzothiadiazole unit helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which is crucial for efficient charge separation and transport. Given these precedents, the this compound core represents an unexplored but potentially valuable building block for designing new organic semiconductors for various optoelectronic applications.

While this compound itself is not typically used directly as a catalyst, the benzisothiazole scaffold can be incorporated into larger molecular systems that do exhibit catalytic activity. The nitrogen and sulfur atoms in the isothiazole ring can act as coordination sites for metal ions, making benzisothiazole derivatives useful as ligands in coordination chemistry.

Emerging Research Frontiers and Future Perspectives

Integration of Advanced Computational and Experimental Techniques for Deeper Understanding

A thorough understanding of the physicochemical properties of 4-Nitro-2,1-benzisothiazole is essential for unlocking its full potential. The integration of advanced computational modeling with sophisticated experimental techniques offers a powerful approach to elucidate the compound's structural, electronic, and energetic characteristics.

Computational Approaches: Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide invaluable insights into the molecule's geometry, electron distribution, and spectroscopic properties. For instance, computational models can predict the most stable conformation of the molecule, calculate its dipole moment, and map its electrostatic potential surface. This information is crucial for understanding how the molecule will interact with other chemical species and its environment. Furthermore, computational methods can be employed to study reaction mechanisms, predict the outcomes of chemical reactions, and design new derivatives with desired properties. While specific computational studies on this compound are not yet prevalent, the methodologies have been successfully applied to similar heterocyclic systems, demonstrating their predictive power. nih.gov

Advanced Experimental Techniques: Complementing computational studies, advanced experimental techniques are vital for validating theoretical predictions and providing a complete picture of the compound's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods like COSY and HSQC, can be used to unambiguously assign the proton and carbon signals, confirming the compound's structure and providing information about its conformational dynamics.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of this compound and its derivatives.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, offering precise bond lengths and angles.

Spectroscopic Analysis: Techniques such as UV-Vis and infrared spectroscopy can provide information about the electronic transitions and vibrational modes of the molecule, which can be correlated with computational data.

By combining the predictive power of computational chemistry with the empirical data from these advanced experimental methods, a comprehensive understanding of the structure-property relationships of this compound can be achieved. This knowledge is fundamental for guiding the design of new materials and molecules with tailored functions.

Exploration of New Reactivity and Derivatization Pathways

The chemical reactivity of this compound is largely governed by the interplay between the electron-deficient nitro group and the fused heterocyclic ring system. This provides a rich landscape for exploring new chemical transformations and creating a diverse array of derivatives.

The presence of the nitro group significantly influences the electronic properties of the benzisothiazole ring, making it susceptible to certain types of reactions. For example, the nitro group is known to activate aromatic rings towards nucleophilic aromatic substitution. This suggests that the this compound could react with various nucleophiles, allowing for the introduction of new functional groups at positions on the benzene (B151609) ring. Studies on related nitro-heterocyclic compounds have shown unexpectedly high reactivity towards nucleophiles. rsc.org

Another key area of reactivity is the reduction of the nitro group itself. The transformation of the nitro group into an amino group opens up a vast array of subsequent derivatization possibilities. The resulting 4-amino-2,1-benzisothiazole could serve as a building block for the synthesis of amides, ureas, and other nitrogen-containing functionalities. The commercial availability of related amino-nitro-benzisothiazole derivatives suggests that this is a viable and potentially useful synthetic transformation.

The 2,1-benzisothiazole core itself can participate in various chemical reactions. For instance, the potential for this heterocyclic system to undergo cycloaddition reactions, such as the Diels-Alder reaction, has been investigated. While simple 2,1-benzisothiazoles have been found to be unreactive with dienophiles like maleic anhydride, substituted derivatives can exhibit different reactivity patterns. rsc.org Exploring the cycloaddition chemistry of this compound could lead to the formation of novel and complex polycyclic structures.

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